molecular formula C14H14FNO2S2 B4572458 1-(2-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]methanesulfonamide

1-(2-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]methanesulfonamide

Cat. No.: B4572458
M. Wt: 311.4 g/mol
InChI Key: BSDSMYONCIDGJB-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-N-[2-(methylsulfanyl)phenyl]methanesulfonamide is an organic compound characterized by the presence of fluorine, sulfur, and sulfonamide functional groups

Scientific Research Applications

1-(2-Fluorophenyl)-N-[2-(methylsulfanyl)phenyl]methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties.

    Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]methanesulfonamide typically involves the reaction of 2-fluoroaniline with 2-(methylsulfanyl)benzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-N-[2-(methylsulfanyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

    Reduction: Corresponding amines.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, while the sulfonamide group can participate in hydrogen bonding and other interactions. The methylsulfanyl group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

  • 1-(2-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde
  • 4-(2-Fluorophenoxy)-2-(methylsulfanyl)pyrimidine
  • 1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one

Comparison: 1-(2-Fluorophenyl)-N-[2-(methylsulfanyl)phenyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(2-methylsulfanylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S2/c1-19-14-9-5-4-8-13(14)16-20(17,18)10-11-6-2-3-7-12(11)15/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDSMYONCIDGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NS(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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